![molecular formula C17H17BrClNO2 B3738366 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B3738366.png)
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the inhibition of a family of proteins known as bromodomain and extra-terminal (BET) proteins. BET proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can modulate gene expression and alter the cellular response to various stimuli.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have potent biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. These effects are mediated through the inhibition of BET proteins and the subsequent alteration of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its potency and selectivity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease states. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its poor solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide. One potential area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of new disease targets for N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, as well as the development of combination therapies that can enhance its therapeutic efficacy. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide in preclinical and clinical studies may provide valuable insights into its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its potent activity against BET proteins makes it an ideal tool for studying the role of these proteins in various disease states. While there are some limitations to its use in certain experimental settings, the future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide are promising and may lead to the development of new and effective therapies for a variety of diseases.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. In cancer, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In autoimmune disorders, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the activation of T cells, which are involved in the immune response.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-8-14(4-5-15(10)19)22-9-16(21)20-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXLGNXRVWQUHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=CC(=C(C=C2)Cl)C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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